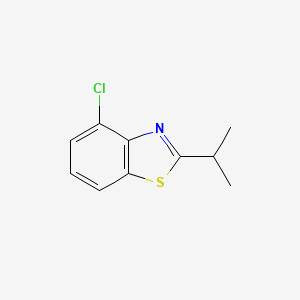
4-Chloro-2-(1-methylethyl)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-methylethyl)benzothiazole is a chemical compound with the molecular formula C10H10ClNS. It belongs to the benzothiazole family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 2nd position of the benzothiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylethyl)benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 4-chloro-2-aminobenzenethiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the condensation of 4-chloro-2-aminobenzenethiol with isopropyl aldehyde in the presence of an acid catalyst. This reaction is usually performed in ethanol as the solvent and requires heating to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The final product is purified through crystallization or distillation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(1-methylethyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazoles depending on the nucleophile used
科学的研究の応用
4-Chloro-2-(1-methylethyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-(1-methylethyl)benzothiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
4-Chloro-2-(1-methylethyl)benzothiazole can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the chlorine and isopropyl groups, making it less hydrophobic and potentially less active in certain biological assays.
4-Methyl-2-(1-methylethyl)benzothiazole: Similar structure but with a methyl group instead of chlorine, which may alter its reactivity and biological activity.
2-(1-Methylethyl)benzothiazole: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
The presence of the chlorine atom and the isopropyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
特性
分子式 |
C10H10ClNS |
|---|---|
分子量 |
211.71 g/mol |
IUPAC名 |
4-chloro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h3-6H,1-2H3 |
InChIキー |
KXNCUGLSQCSXQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(S1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


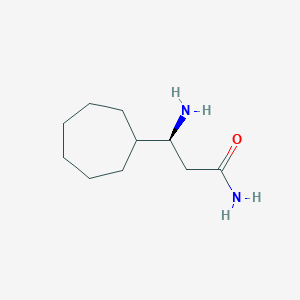
![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)

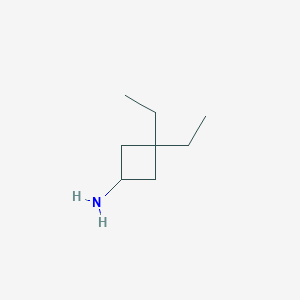
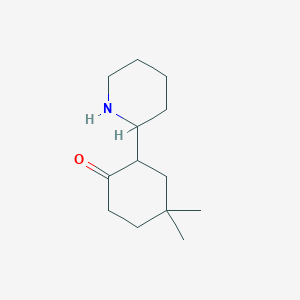
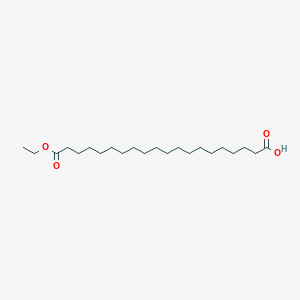
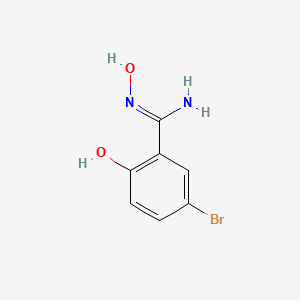
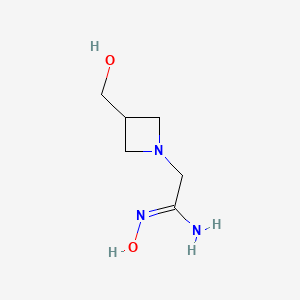
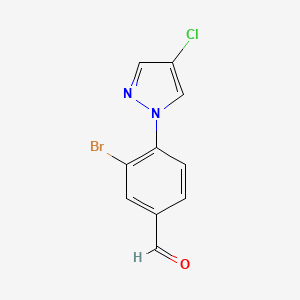
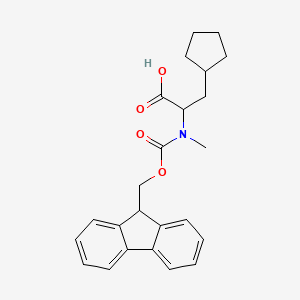
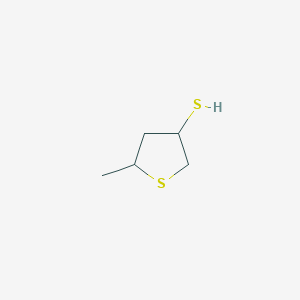
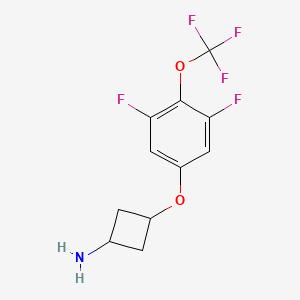

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
